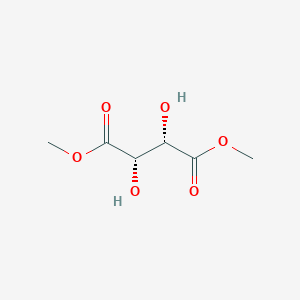

Dimethyl d-tartrate

Description

Significance of Chiral Molecules in Modern Organic Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in various scientific disciplines. lakshfinechem.comchemimpex.com These non-superimposable mirror images, known as enantiomers, can exhibit remarkably different biological activities despite having the same chemical formula and connectivity. chemimpex.com This distinction is critical in fields such as pharmacology, where one enantiomer of a drug may have a desired therapeutic effect, while the other may be inactive or even harmful. lakshfinechem.comchemimpex.com

The demand for enantiomerically pure compounds has driven the development of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer. lakshfinechem.com Chiral molecules, such as Dimethyl D-tartrate, are instrumental in this pursuit, serving as chiral auxiliaries, ligands for metal catalysts, or organocatalysts to guide the stereochemical outcome of a reaction. lakshfinechem.comchemimpex.com The ability to control the three-dimensional arrangement of atoms is paramount for the creation of new medicines, agrochemicals, and advanced materials with specific functions.

Overview of Tartrate Esters as Versatile Chiral Scaffolds

Tartrate esters, including dimethyl, diethyl, and diisopropyl tartrates, are derived from tartaric acid, a readily available and inexpensive chiral starting material from the "chiral pool". nih.govwikipedia.org Their C2-symmetric backbone, featuring two stereogenic centers with defined configurations, makes them highly effective chiral scaffolds in a wide array of synthetic applications. nih.gov These esters can be utilized in several ways:

As Chiral Auxiliaries: Covalently attached to a substrate to direct the stereoselective formation of new chiral centers.

As Precursors to Chiral Ligands: Modified to create more complex chiral ligands for asymmetric catalysis. chemimpex.com

As Chiral Building Blocks: Incorporated directly into the final target molecule, transferring their inherent chirality. nih.gov

The versatility of tartrate esters is demonstrated by their application in the synthesis of a diverse range of bioactive molecules, including natural products and pharmaceuticals. nih.gov

Historical Development of this compound in Asymmetric Synthesis

The use of tartaric acid and its derivatives in stereochemistry dates back to Louis Pasteur's seminal work in 1848 on the resolution of racemic tartaric acid. However, the application of tartrate esters as tools in asymmetric synthesis gained significant momentum in the latter half of the 20th century. A pivotal moment in this development was the work of Seebach and his group in 1981, who demonstrated that the acetonide of dimethyl tartrate could be deprotonated to form a stable enolate, which could then be alkylated with high stereoselectivity. beilstein-journals.org This finding opened the door for the direct elaboration of this chiral building block.

The most notable breakthrough that solidified the importance of tartrate esters, and by extension this compound, was the development of the Sharpless Asymmetric Epoxidation in 1980. mit.edu This reaction utilizes a titanium-tartrate ester complex as a catalyst for the highly enantioselective epoxidation of allylic alcohols. While diethyl tartrate is more commonly associated with this reaction, dimethyl tartrate can also be employed. wikipedia.org This Nobel Prize-winning methodology revolutionized asymmetric synthesis and showcased the profound influence that tartrate-derived catalysts could have on stereochemical control.

Furthermore, derivatives of this compound have been instrumental in the development of other important classes of chiral ligands, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). The first synthesis of a TADDOL by Seebach and co-workers in 1982 involved the reaction of the acetonide of dimethyl tartrate with a Grignard reagent, highlighting the role of this compound as a precursor to these powerful chiral auxiliaries. researchgate.netwikipedia.org

Stereochemical Importance of this compound in Enantioselective Processes

The stereochemical influence of this compound in enantioselective reactions stems from its well-defined C2-symmetric structure. This symmetry simplifies the analysis of transition states and often leads to high levels of stereochemical induction.

A prime example of this is in the Sharpless Asymmetric Epoxidation . Here, the tartrate ester, in conjunction with titanium isopropoxide, forms a chiral catalyst that directs the delivery of an oxygen atom to one face of the double bond of an allylic alcohol, leading to the formation of a specific enantiomer of the resulting epoxide. mit.edu The choice between D- or L-tartrate dictates which enantiomer is produced, offering a predictable and reliable method for obtaining optically active epoxides.

This compound and its derivatives also serve as crucial chiral auxiliaries and ligands in a variety of other enantioselective transformations:

Alkylation Reactions: As demonstrated by Seebach, the enolate of dimethyl tartrate acetonide undergoes stereoretentive alkylation, allowing for the introduction of various substituents with control over the stereochemistry. beilstein-journals.org

Baeyer-Villiger Oxidation: Chiral ligands derived from this compound have been used in metal-catalyzed Baeyer-Villiger oxidations, although with varying degrees of enantioselectivity. kirj.ee

Synthesis of Bioactive Molecules: this compound has been employed as a starting material for the synthesis of complex natural products, where its stereocenters are incorporated into the final structure. For instance, it has been used in the synthesis of zaragozic acids (squalestatins). nih.gov

The following table summarizes some key applications of tartrate esters in asymmetric synthesis, highlighting the versatility of this class of compounds, including this compound.

| Application | Reagent/Catalyst System | Transformation | Ref. |

| Asymmetric Epoxidation | Ti(OiPr)₄, Diethyl or Dimethyl Tartrate, t-BuOOH | Allylic Alcohol → Chiral Epoxide | mit.edu |

| Asymmetric Alkylation | LDA, Dimethyl Tartrate Acetonide | Alkylation of Tartrate Enolate | beilstein-journals.org |

| TADDOL Synthesis | Dimethyl Tartrate Acetonide, Grignard Reagent | Diester → Diol | researchgate.netwikipedia.org |

| Baeyer-Villiger Oxidation | Chiral Tartramide-Metal Complex | Ketone → Chiral Lactone | kirj.ee |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S,3S)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRATXCXJDHJJN-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]([C@@H](C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-69-5, 13171-64-7, 5057-96-5 | |

| Record name | rel-1,4-Dimethyl (2R,3R)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (2S,3S)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13171-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tartaric acid, dimethyl ester, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-tartaric acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (S(R*,R*))-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl [S(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Innovations for Dimethyl D Tartrate and Its Derivatives

Established Synthetic Pathways to Dimethyl D-Tartrate

The most fundamental approach to synthesizing this compound involves the direct esterification of D-tartaric acid. This transformation is a cornerstone of organic synthesis, with various methods developed to optimize yield and purity.

Esterification Reactions of D-Tartaric Acid with Methanol (B129727)

The direct esterification of D-tartaric acid with methanol is a widely practiced method for the preparation of this compound. This acid-catalyzed reaction, often referred to as Fischer-Speier esterification, typically involves heating a mixture of D-tartaric acid and an excess of methanol in the presence of a strong acid catalyst. The excess methanol serves both as a reactant and as a solvent, helping to drive the equilibrium towards the formation of the diester product. To further encourage the reaction to completion, methods for the removal of water, a byproduct of the reaction, are often employed. mit.edu

Catalytic Enhancements in this compound Esterification

To improve the efficiency and environmental profile of the esterification process, various catalytic systems have been investigated. While traditional mineral acids like sulfuric acid are effective, they can lead to side reactions and purification challenges. As an alternative, solid acid catalysts and milder catalytic agents have been successfully employed.

One such catalyst is p-toluenesulfonic acid monohydrate, which is often used in conjunction with azeotropic removal of water to drive the reaction forward. orgsyn.org Another approach utilizes boric acid as a non-corrosive and environmentally benign catalyst for the synthesis of dialkyl tartrates. google.com This method offers high product quality and the potential for catalyst and solvent recycling. google.com Furthermore, titanate-mediated transesterification represents a powerful method for the synthesis of various tartrate esters. orgsyn.org For instance, tetraisopropyl titanate can catalyze the transesterification of dimethyl 2,3-O-isopropylidenetartrate with 2-propanol to yield the corresponding diisopropyl ester. orgsyn.org

Synthesis of Chiral Acetals and Ketal Derivatives of this compound

The vicinal diol functionality of this compound provides a convenient handle for the introduction of protecting groups, which can also serve to impart specific stereochemical control in subsequent reactions. The formation of chiral acetals and ketals is a common strategy to modify the tartrate scaffold for further synthetic applications.

Benzylidene Acetal (B89532) Formation and its Stereochemical Control

The reaction of this compound with benzaldehyde (B42025) or its derivatives in the presence of an acid catalyst leads to the formation of a benzylidene acetal. This reaction protects the two hydroxyl groups and introduces a new stereocenter, resulting in diastereomers. The stereochemical outcome of the acetal formation can be influenced by the reaction conditions. nih.gov For instance, pyridinium (B92312) tosylate-catalyzed acetal exchange between benzaldehyde dimethyl acetal and a protected glucose derivative has been shown to yield the kinetically favored cis diastereomer, whereas traditional zinc halide catalysis leads to the thermodynamically favored trans isomer. nih.gov Dimethyl 2,3-O-benzylidene-D-tartrate is a key intermediate in the synthesis of various bioactive molecules, such as l-lyxo-phytosphingosine. nih.govacs.org

Isopropylidene Acetal Synthesis and Application as a Chiral Intermediate

The isopropylidene acetal of this compound, formally known as (+)-dimethyl 2,3-O-isopropylidene-D-tartrate, is a widely used chiral intermediate. It is commonly synthesized by reacting this compound with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like p-toluenesulfonic acid. orgsyn.orgkirj.ee This protecting group is advantageous due to its relative stability and the ease of its subsequent removal under acidic conditions.

(+)-Dimethyl 2,3-O-isopropylidene-D-tartrate is a versatile building block for the synthesis of TADDOL chiral auxiliaries and has been employed in the preparation of various complex molecules. It has served as a starting material for the synthesis of C-terminal peptide α-oxo-aldehydes and key intermediates for myo-inositol analogs. Furthermore, this derivative has been utilized in the synthesis of enantiopure fullerene derivatives, where the acetonide group can be deprotected to reveal a 1,2-diol moiety for further functionalization. rsc.org

Advanced Synthetic Transformations from this compound Scaffolds

The inherent chirality and functionality of this compound and its derivatives make them invaluable starting materials for the synthesis of a diverse range of complex molecular architectures. These scaffolds have been elaborated into natural products, chiral ligands, and other molecules of significant chemical and biological interest.

This compound has been used as a chiral precursor in the synthesis of ether lipids and their analogs. beilstein-journals.org For example, the synthesis of a stereocontrolled 1-alkyl-2-O-methyl glycerol (B35011) has been achieved starting from this compound, which is first protected as a benzylidene acetal. beilstein-journals.org Derivatives of tartaric acid are also central to the synthesis of bioactive molecules such as the fungal metabolite nectrisine (B1678006) and the δ-lactone-containing natural product (+)-boronolide. nih.gov In the synthesis of (+)-boronolide, a threitol derivative obtained from diethyl-D-tartrate is a key intermediate. nih.gov

The versatility of tartrate-derived scaffolds is further demonstrated by their use in the construction of complex ring systems. For instance, a tartrate-derived aldehyde was used in a highly stereoselective aldol (B89426) reaction to create a key intermediate for the synthesis of zaragozic acid C. nih.gov Additionally, dimethyl L-tartrate was the starting point for the multi-step synthesis of the western, polyoxamic acid-containing fragment of a larger natural product. nih.gov These examples underscore the broad utility of this compound and its enantiomer as foundational chiral building blocks in modern organic synthesis.

Alkylation Reactions of Lithiated Dimethyl Tartrate Acetonide for Stereoretentive Processes

The alkylation of the lithium enolate of dimethyl tartrate acetonide represents a significant strategy for forming new carbon-carbon bonds while retaining the stereochemical integrity of the tartrate backbone. Research has shown that (R,R)-dimethyl tartrate acetonide, when deprotonated with lithium diisopropylamide (LDA) in a tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA) solvent system at -78°C, can react with a variety of alkyl halides. beilstein-journals.orgresearchgate.net This process has been demonstrated to be stereoretentive, yielding monoalkylated tartrates of R,R-configuration. beilstein-journals.orgresearchgate.net

Initially, it was believed that only highly reactive halides, such as methyl, benzylic, and allylic halides, were suitable for this reaction. beilstein-journals.org However, subsequent studies have expanded the scope to include non-activated alkyl halides by optimizing reaction conditions. beilstein-journals.orgresearchgate.net Prolonged reaction times (12–72 hours) at a constant low temperature of -78°C, followed by quenching at the same temperature, have been identified as crucial for achieving synthetically useful yields (13–78%) and high enantiomeric excess. beilstein-journals.org These modified conditions also minimize the formation of a racemic diastereomer side-product that was observed when the reaction was allowed to warm. beilstein-journals.org

A minor side-product, a racemic dialkylated tartrate, can also be formed in small amounts (9-14%) under these conditions. beilstein-journals.orgresearchgate.net The viability of this alkylation chemistry has been demonstrated with complex electrophiles, highlighting its utility in asymmetric synthesis, such as in the construction of the core structure of squalestatins/zaragozic acids. beilstein-journals.orgacs.org

Table 1: Alkylation of Lithiated (R,R)-Dimethyl Tartrate Acetonide with Various Alkyl Halides

Formation of Nitrogen-Containing Derivatives (e.g., N,N'-Dimethyl Diazacoronands, Amides)

This compound serves as a precursor for various nitrogen-containing derivatives, including amides and macrocyclic compounds like diazacoronands.

The synthesis of tartaric acid amides can be achieved through several routes. A common method involves the reaction of dimethyl tartrate with primary amines. tandfonline.com For instance, protected and deprotected amides have been synthesized from dimethyl tartrate and different aromatic primary amines. tandfonline.com Another approach involves the reaction of tartaric acid with alkylamines under thermolytic conditions (200°C without a solvent), although this can lead to a mixture of stereoisomers. researchgate.net A more controlled synthesis involves reacting diethyl tartrate with liquid, anhydrous dimethylamine (B145610) in methanol, followed by crystallization to yield (R,R)-(+)-N,N,N',N'-tetramethyltartaric acid diamide (B1670390) with high purity and yield (93-95%). orgsyn.org

N,N'-Dimethyl diazacoronands can be synthesized using a high-pressure approach. This method involves the reaction of an α,ω-tertiary diamine with an α,ω-di-iodo compound under high pressure (1100 MPa) in acetonitrile (B52724). This double quaternization reaction proceeds in almost quantitative yield to form a cyclic bis-quaternary salt. Subsequent demethylation of this salt, for example, using triphenylphosphine (B44618) in boiling dimethylformamide, affords the final N,N'-dimethyl diazacoronand in high yield. For example, the reaction of a tertiary α,ω-diamine with bis-(2-iodoethyl) ether under these conditions, followed by demethylation, yielded N,N'-dimethyl diazacoronand Me2(12)-N2O2 in 81% yield.

Table 2: Synthesis of Nitrogen-Containing Derivatives from Tartrates

Derivatization to Heterocyclic Chiral Synthons (e.g., L-Threosolactone, L-Threosolactam)

This compound is a valuable starting material for the synthesis of chiral heterocyclic synthons, which are key intermediates in the synthesis of complex natural products and pharmaceuticals.

For example, this compound can be converted into protected threitol derivatives. beilstein-journals.orgnih.gov An 8-step synthesis starting from this compound involves protection of the diol to form a benzylidene tartrate, followed by reductive cleavage of the acetal and reduction of the ester groups to produce 2-O-benzyl-D-threitol in nearly quantitative yield. beilstein-journals.org These threitol derivatives can then be further transformed. For instance, conversion to a Weinreb amide and subsequent reaction with a Grignard reagent, followed by selective reduction, can yield alcohol intermediates for natural product synthesis. nih.gov

The conversion to lactones, such as L-Threosolactone , is another important derivatization. While direct search results for the synthesis of L-Threosolactone from this compound are limited, the general strategies for forming lactones from tartrate derivatives often involve intramolecular cyclization. For example, in the synthesis of aliskiren, a cis-cisoid-cisbis-lactone intermediate was prepared efficiently starting from dimethyl (D)-tartrate diester. koreascience.kr This involved protection of the diol as an acetonide, reduction, and a Horner-Wadsworth-Emmons reaction. koreascience.kr

Similarly, the synthesis of L-Threosolactam would involve the introduction of a nitrogen atom and subsequent cyclization. While specific protocols starting from this compound were not detailed in the provided search results, the synthesis of related amide and lactam structures from tartaric acid derivatives is a well-established field, often involving the activation of a carboxylic acid group followed by reaction with an amine.

High-Pressure Synthesis Techniques for this compound Derivatives

High-pressure chemistry offers a powerful tool for the synthesis of certain derivatives of this compound, particularly for reactions that are slow or have low yields at atmospheric pressure. A prime example is the synthesis of N,N'-dimethyl diazacoronands.

The key step in this synthesis, the formation of the macrocyclic ring via double quaternization of a tertiary diamine with a di-iodo compound, is significantly accelerated by high pressure. Conducting the reaction at 1100 MPa and 25°C in acetonitrile for 20 hours leads to the formation of the cyclic bis-quaternary salt in almost quantitative yield. This high-pressure step effectively overcomes the entropic barrier associated with macrocyclization. The subsequent demethylation to the final N,N'-dimethyl diazacoronand proceeds in high yield under standard conditions. This high-pressure methodology is considered to be of general applicability for the synthesis of various N,N'-dimethyl diazacoronands, including chiral variants.

Table 3: High-Pressure Synthesis of Diazacoronand Precursors

Advanced Spectroscopic and Computational Characterization of Dimethyl D Tartrate

Vibrational Spectroscopy Applications in Conformational and Interaction Analysis

Vibrational spectroscopy, which probes the vibrational energy levels of a molecule, is exceptionally sensitive to its three-dimensional structure and intermolecular interactions. Techniques such as Fourier-Transform Infrared (FT-IR), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA) offer complementary information regarding the conformational landscape of Dimethyl D-tartrate.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and probing molecular structure. In the study of this compound, FT-IR spectra provide critical data on intramolecular hydrogen bonding, a key factor governing its conformational stability. researchgate.net The analysis of the hydroxyl (O-H) and carbonyl (C=O) stretching regions is particularly informative. uni-muenchen.de For instance, studies of this compound confined within reverse micelles have utilized FT-IR to investigate its state and location, suggesting the molecules are entrapped near the surfactant head-group region. researchgate.net

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared radiation during a vibrational transition. uni-muenchen.denih.gov As a chiroptical technique, VCD is exquisitely sensitive to the absolute configuration and solution-state conformation of chiral molecules. uni-muenchen.deresearchgate.net The VCD spectra of enantiomers are of equal magnitude but opposite sign, providing an unambiguous method for determining absolute stereochemistry. pageplace.despectroscopyasia.com

The conformational analysis of dimethyl tartrate was one of the first significant applications of VCD in stereochemistry. uni-muenchen.de Early studies focused on the O-H and C=O stretching regions, interpreting the observed bisignate VCD signals using a degenerate coupled oscillator (DCO) model. uni-muenchen.de This model relates the sign and intensity of the VCD signal to the relative geometry of the coupled vibrating groups. uni-muenchen.de

More recent investigations combine experimental VCD measurements with DFT calculations to achieve a more detailed and reliable analysis. researchgate.netuni-muenchen.de Studies on dimethyl-L-tartrate in CCl4 solution have compared experimental VCD spectra with DFT-calculated spectra for nine different conformers. researchgate.netuni-muenchen.de These calculations indicated that a conformer with a trans orientation of the carboxyl groups (COOR) and an intramolecular hydrogen bond between the hydroxyl (OH) and carbonyl (C=O) groups on the same chiral carbon is the lowest in energy. researchgate.netuni-muenchen.de This single conformation was found to represent over 83% of the conformational population at room temperature, and its calculated VCD spectrum showed excellent agreement with the experimental results. researchgate.netuni-muenchen.de This combined approach not only confirms the absolute configuration but also provides detailed insight into the predominant solution-state structure. researchgate.net

Raman Optical Activity (ROA) is another form of vibrational chiroptical spectroscopy, measuring the small difference in the intensity of Raman scattering from right- and left-circularly polarized incident light. researchgate.net Like VCD, ROA is a powerful probe of stereochemistry and conformation. While VCD and ROA are complementary techniques, VCD studies have been more prominently reported for this compound in the scientific literature. uni-muenchen.deuni-muenchen.deacs.orgacs.org However, related studies on the parent compound, tartaric acid, have successfully employed ROA, demonstrating the utility of the technique for this class of molecules. acs.org These studies use experimental and ab initio theoretical vibrational ROA to analyze conformational properties. acs.org

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is relatively simple and consistent with its symmetric structure. The key signals confirm the presence of the methoxy (B1213986) and methine protons.

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Corresponding Group |

| Hydroxyl Proton | Variable | Singlet (broad) | -OH |

| Methine Proton | ~4.5 | Singlet | -CH(OH)- |

| Methoxy Protons | ~3.8 | Singlet | -OCH₃ |

Note: Data is compiled from typical values and may vary slightly based on solvent and experimental conditions. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for unambiguous confirmation of its structure. The chemical shifts are indicative of the electronic environment of each carbon.

| Carbon Type | Chemical Shift (δ) ppm | Corresponding Group |

| Carbonyl Carbon | ~172 | C=O |

| Methine Carbon | ~72 | -CH(OH)- |

| Methoxy Carbon | ~53 | -OCH₃ |

Note: Data is compiled from typical values and may vary slightly based on solvent and experimental conditions. nih.govnih.govchemicalbook.com

Proton Nuclear Magnetic Resonance (1H NMR) Applications

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Studies for Chiroptical Properties

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques for investigating the chiroptical properties of molecules like this compound. Studies have shown that the chiroptical properties of dialkyl tartrates, including this compound, are sensitive to the solvent environment. acs.orgacs.org For instance, while the ECD spectra of Dimethyl L-tartrate show little variation in different solvents, the ORD spectra exhibit significant solvent dependence in the non-resonant long-wavelength region. researchgate.net This phenomenon has been explored by comparing experimental ORD data with Kramers-Kronig transformed ECD data. researchgate.net

In solvents like carbon tetrachloride (CCl4), the trans-COOR conformer, which features hydrogen bonding between the hydroxyl group and the carbonyl group on the same chiral carbon, is predominant. acs.orgacs.org However, in dimethyl sulfoxide (B87167) (DMSO), intermolecular hydrogen bonding between the tartrate molecules and the solvent becomes more favorable. acs.orgacs.org The chiroptical properties of this compound are also influenced by its association with other molecules, such as in self-organized supramolecular aggregates formed with optically active lecithin (B1663433). nih.gov

Table 1: Optical Rotation of this compound in Various Solvents This table is interactive. Users can sort and filter data.

| Solvent | Wavelength (nm) | Concentration (M) | Specific Rotation ([α]) |

|---|---|---|---|

| Water (H₂O) | 589 | 0.0064 | Not specified in provided search results |

| Carbon Tetrachloride (CCl₄) | 633 | 0.0014 | Not specified in provided search results |

| Carbon Tetrachloride (CCl₄) | 589 | 0.0014 | Not specified in provided search results |

| Carbon Tetrachloride (CCl₄) | 546 | 0.0014 | Not specified in provided search results |

| Carbon Tetrachloride (CCl₄) | 436 | 0.0014 | Not specified in provided search results |

| Carbon Tetrachloride (CCl₄) | 405 | 0.0014 | Not specified in provided search results |

| Carbon Tetrachloride (CCl₄) | 365 | 0.0014 | Not specified in provided search results |

| Dimethyl Sulfoxide (DMSO) | 633 | 0.0064 | Not specified in provided search results |

| Dimethyl Sulfoxide (DMSO) | 589 | 0.0064 | Not specified in provided search results |

| Dimethyl Sulfoxide (DMSO) | 546 | 0.0064 | Not specified in provided search results |

| Dimethyl Sulfoxide (DMSO) | 436 | 0.0064 | Not specified in provided search results |

| Dimethyl Sulfoxide (DMSO) | 405 | 0.0064 | Not specified in provided search results |

| Dimethyl Sulfoxide (DMSO) | 365 | 0.0064 | Not specified in provided search results |

| Dimethyl Sulfoxide (DMSO) | 365 | 0.027-0.008 | Not specified in provided search results |

Data derived from a study on the structures of dialkyl tartrates. acs.org

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique for the identification and purity assessment of chemical compounds. For this compound, mass spectral data is available in public databases such as PubChem and the NIST WebBook. nih.govnist.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a common method used to obtain this data. nih.gov The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in confirming its molecular weight and structure. nist.gov The molecular weight of this compound is 178.14 g/mol . nih.govnih.gov

Commercial suppliers of this compound often provide purity specifications, which can be verified using techniques like MS. For instance, some suppliers indicate a purity of 99% or higher. In the synthesis of related compounds, such as rivastigmine (B141) tartrate, High-Performance Liquid Chromatography (HPLC) coupled with MS is used to detect and characterize process-related impurities. derpharmachemica.com

Table 2: Key Mass Spectrometry Data for this compound This table is interactive. Users can sort and filter data.

| Database/Source | Technique | Key Information |

|---|---|---|

| PubChem | GC-MS | NIST Number: 352520, 186527; Top Peak m/z: 119 nih.gov |

| NIST WebBook | Electron Ionization | Provides mass spectrum nist.gov |

| ChemicalBook | MS | Mass of molecular ion: 178 chemicalbook.com |

This data is compiled from various public chemical databases.

X-ray Diffraction Analysis of this compound and its Co-crystals

X-ray diffraction is a crucial technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, single-crystal X-ray diffraction analysis has been employed to study its conformation. mdpi.com These studies have revealed that in the crystalline state, the molecule adopts an extended T conformation. mdpi.com In the crystal, the hydroxyl groups are primarily involved in intermolecular hydrogen bonds, which differs from the intramolecular hydrogen bonding observed in the gas phase. mdpi.com

X-ray diffraction is also used to characterize co-crystals of tartrate derivatives. For example, powder X-ray diffraction (PXRD) has been used to analyze co-crystals of caffeine (B1668208) and tartaric acid, as well as salts of other complex organic molecules with tartaric acid. epo.orggoogle.comrsc.org These analyses help in understanding the crystal packing and intermolecular interactions within the co-crystals.

Table 3: Crystal Data for Dimethyl (R,R)-(+)-Tartrate This table is interactive. Users can sort and filter data.

| Parameter | Value |

|---|---|

| Crystal System | Not specified in provided search results |

| Space Group | Not specified in provided search results |

| Unit Cell Dimensions | Not specified in provided search results |

Detailed crystallographic data can be found in specialized crystallographic databases and the primary literature. mdpi.com

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly Characterization

Small-Angle X-ray Scattering (SAXS) is a technique used to study the structure of materials on a nanometer to micrometer scale. It is particularly useful for characterizing the shape and size of supramolecular assemblies in solution. researchgate.net In the context of tartrate derivatives, SAXS has been used to investigate the supramolecular structures formed by gemini-tartrate amphiphiles. uni-muenchen.deresearchgate.net These studies have revealed the formation of chiral ribbons with well-defined molecular organization. researchgate.net

Furthermore, SAXS has been employed to study the confinement of this compound within lecithin reverse micelles. nih.gov These experiments, performed at various solubilizate-to-surfactant molar ratios, provided insights into the size and shape of the micellar aggregates. The SAXS profiles were consistent with a model of interacting polydisperse spherical micellar cores. nih.gov

Integration of Spectroscopic Data with Quantum Chemical Calculations

To gain a deeper understanding of the properties of this compound, experimental spectroscopic data is often integrated with quantum chemical calculations. princeton.edu Density Functional Theory (DFT) is a commonly used computational method for this purpose. acs.orguni-muenchen.de For instance, DFT calculations have been used to predict the vibrational absorption and vibrational circular dichroism (VCD) spectra of Dimethyl L-tartrate. uni-muenchen.de By comparing the calculated spectra for different conformers with the experimental spectra, the most stable conformation in solution can be determined. uni-muenchen.de

These calculations have shown that for Dimethyl L-tartrate in CCl4, the trans COOR conformation with intramolecular hydrogen bonding is the most stable, accounting for over 83% of the conformers at room temperature. uni-muenchen.de The integration of experimental data and theoretical calculations has also been applied to understand the solvent effects on the ORD spectra of Dimethyl L-tartrate. researchgate.net Quantum mechanical predictions of ECD and ORD for isolated (R,R)-dimethyl tartrate have been performed at the B3LYP/aug-cc-pVDZ level of theory. researchgate.net

Stereochemical Investigations and Conformational Analysis of Dimethyl D Tartrate

Conformational Preferences and Energy Landscapes

Ab-initio Quantum Chemical Studies on Conformation

Ab-initio quantum chemical calculations, which are based on the fundamental principles of quantum mechanics without empirical parameters, have provided significant insights into the conformational preferences of dimethyl d-tartrate. These studies consistently show that the extended T conformation, where the two ester groups are in a trans arrangement, is the most stable. mdpi.comresearchgate.net In this conformation, the carbon chain adopts a zig-zag arrangement. cmst.eu

Calculations at various levels of theory, including Hartree-Fock (RHF/3-21G and RHF/6-31G) and Møller-Plesset perturbation theory (MP2/6-31G), have been employed to optimize the geometries of various conformers and determine their relative energies. mdpi.com These studies have revealed that the lowest energy conformer possesses C2 symmetry and is stabilized by intramolecular hydrogen bonds between the hydroxyl group and the nearest carbonyl oxygen. mdpi.comresearchgate.net A second, slightly less stable asymmetrical conformer, which differs by the rotation of one ester group by 180°, is also predicted to be present. mdpi.com The energy difference between these two lowest energy conformers is small, on the order of 1.2 kcal/mol at the MP2/6-31G* level. mdpi.com

The ab-initio calculations also highlight the importance of dipole-dipole interactions in stabilizing the extended T conformation. Specifically, attractive interactions between the antiparallel dipoles of the C-H bonds at the beta position and the C-O bonds of the ester groups contribute to the stability of this arrangement. mdpi.com

Semi-empirical Computational Approaches for Conformational Space Exploration

Semi-empirical computational methods, such as AM1, PM3, and MNDO, offer a less computationally expensive alternative to ab-initio methods for exploring the conformational space of molecules like this compound. These methods were used as a starting point for more rigorous ab-initio studies, by initially identifying a broad range of possible stable geometries. mdpi.com

Identification and Stability of Key Conformers (e.g., Extended T, G+, G-)

The conformational landscape of this compound is primarily defined by the rotation around the central C-C bond, leading to three key staggered conformers: T (trans), G+ (gauche+), and G- (gauche-). mdpi.com

T (trans) conformer: In this conformer, the two carboxyl groups are positioned on opposite sides of the central C-C bond, resulting in an extended carbon chain. mdpi.com Both theoretical and experimental studies overwhelmingly indicate that the T conformer is the most predominant for this compound. mdpi.comresearchgate.netcmst.eu This preference is attributed to stabilizing factors like intramolecular hydrogen bonding and favorable dipole-dipole interactions. mdpi.com

G+ (gauche+) and G- (gauche-) conformers: In these conformers, the carboxyl groups are rotated relative to each other, leading to a bent carbon chain. mdpi.com Ab-initio calculations place the G+ conformers at a higher energy level than the T conformers. mdpi.com Specifically, at the MP2/6-31G* level, the G+(ss) conformer is the third in the energetic sequence. mdpi.com The G- conformer is generally considered to be of even higher energy and less populated. researchgate.netcmst.eu

The relative stability of these conformers is influenced by a delicate balance of intramolecular forces, including hydrogen bonding and dipole-dipole interactions.

| Conformer | Description | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

| T(ss) | Extended, C2 symmetry | 0.0 | Intramolecular H-bonds (hydroxyl to carbonyl O), antiparallel dipole-dipole interactions. mdpi.com |

| T(as) | Extended, asymmetrical | 1.2 | Intramolecular H-bonds (hydroxyl to carbonyl O at one end, to methylated O at the other). mdpi.com |

| G+(ss) | Gauche, C2 symmetry | Higher than T | Intramolecular H-bonds (hydroxyl to carbonyl O). mdpi.com |

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in dictating the conformational preferences and the packing of this compound molecules in the solid state. These interactions can occur both within a single molecule (intramolecular) and between different molecules (intermolecular).

Role of Hydroxyl and Carbonyl Interactions in Conformation Stabilization

In an isolated molecule of this compound, as in the gas phase or in a non-polar solvent, intramolecular hydrogen bonds are a key stabilizing feature. mdpi.comresearchgate.net The most significant of these is the hydrogen bond formed between the hydroxyl group (as the donor) and the adjacent carbonyl oxygen atom (as the acceptor) of the ester group. mdpi.comresearchgate.net This interaction creates a five-membered ring and contributes to the planarity of the α-hydroxyester moieties. mdpi.com

Ab-initio calculations have shown that in the lowest energy T(ss) conformer, these intramolecular hydrogen bonds are present and contribute significantly to its stability. mdpi.com Even in the slightly higher energy T(as) conformer, intramolecular hydrogen bonds involving the proximal functional groups are observed. mdpi.com However, the nature of these interactions can vary, with some conformers exhibiting hydrogen bonds between the hydroxyl group and the methylated oxygen of the ester group. mdpi.com

The presence of these intramolecular hydrogen bonds has been a subject of various spectroscopic studies, with some suggesting their existence in solution. mdpi.com

Influence of Crystal Packing on Solid-State Conformations

In the crystalline state, the conformation of this compound is influenced not only by intramolecular forces but also by the imperative to pack efficiently and form a stable crystal lattice. X-ray diffraction studies have revealed that this compound adopts the extended T conformation in the solid state. mdpi.comresearchgate.net

While the strong intramolecular hydrogen bonds between the hydroxyl and carbonyl groups seen in the gas phase are not the primary stabilizing interactions in the solid state, weaker intramolecular interactions, such as a hydrogen bond between the two vicinal hydroxyl groups, have been observed. mdpi.comcmst.eu The crystal structure is further stabilized by a network of C-H···O interactions. researchgate.net The molecules arrange themselves in layers, held together by these hydrogen bonds. researchgate.net

The prevalence of intermolecular over intramolecular hydrogen bonding in the solid state demonstrates the significant influence of crystal packing forces on the final conformation adopted by the molecule. mdpi.com

Solvent Effects on this compound Conformation and Spectroscopic Response

The conformation of this compound and its spectroscopic properties are significantly influenced by the solvent environment. acs.orgnih.gov This dependency arises primarily from the interplay between intramolecular and intermolecular hydrogen bonding. nih.govresearchgate.net Investigations using techniques such as vibrational absorption (VA), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) have revealed distinct conformational preferences in different solvents. acs.orgnih.gov

In non-polar solvents like carbon tetrachloride (CCl₄), the dominant conformation is the trans-COOR form. nih.govresearchgate.net This structure is stabilized by an intramolecular hydrogen bond between the hydroxyl group (OH) and the carbonyl oxygen (C=O) of the ester group attached to the same chiral carbon. nih.gov Density functional theory (DFT) calculations support this, indicating that this conformation is the lowest in energy and represents over 83% of the conformer population at room temperature in CCl₄. researchgate.net The experimental VA, VCD, and ORD spectra of this compound in CCl₄ show excellent correlation with the predicted spectra for this isolated, hydrogen-bonded conformer. acs.orgnih.gov

Conversely, in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), the behavior of this compound changes significantly. acs.orgnih.gov Instead of forming intramolecular hydrogen bonds, the tartrate molecules favor the formation of intermolecular hydrogen bonds with the solvent molecules. acs.orgnih.govresearchgate.net Computational models that align with experimental data involve clusters where one molecule of this compound is hydrogen-bonded to two DMSO molecules. acs.orgnih.gov To accurately reproduce the spectroscopic data in DMSO, a combination of a trans-COOR cluster and a trans-H cluster is necessary. acs.orgnih.gov

Studies in aqueous solutions (D₂O) and within reverse micelles also highlight the role of the environment. In aqueous solutions, electronic circular dichroism (ECD) studies suggest that tartrate dianions are hydrated asymmetrically, which reduces their expected C₂ symmetry to C₁, while the carbon skeleton's conformation is preserved. researchgate.net When confined within lecithin (B1663433) reverse micelles dispersed in cyclohexane, dimethyl tartrate molecules are located near the surfactant head groups, leading to changes in their hydrogen bonding patterns compared to the solid state or CCl₄ solutions. researchgate.net

Interestingly, while the conformation and VCD spectra are highly solvent-dependent, some spectroscopic measurements show different sensitivities. The ECD spectra of dimethyl-L-tartrate, for instance, exhibit little variation across different solvents. researchgate.netresearchgate.net However, the ORD spectra in the nonresonant long-wavelength region show a marked dependence on the solvent, with a change of sign observed in acetonitrile (B52724). researchgate.net

The following table summarizes the observed solvent effects on the conformation of this compound.

| Solvent | Dominant Interaction | Predominant Conformer/State | Spectroscopic Observations |

| Carbon Tetrachloride (CCl₄) | Intramolecular hydrogen bonding (OH···O=C) nih.govresearchgate.net | trans-COOR, stabilized by internal H-bond nih.govresearchgate.net | VA, VCD, and ORD spectra correlate well with a single dominant conformer. acs.org |

| Dimethyl Sulfoxide (DMSO) | Intermolecular hydrogen bonding with solvent acs.orgnih.gov | Clusters of tartrate with two DMSO molecules (trans-COOR and trans-H) acs.orgnih.gov | Requires a combination of conformers to match experimental spectra. nih.gov |

| Water (H₂O/D₂O) | Asymmetric hydration researchgate.net | Preserves the anti-conformation of the carbon skeleton but with reduced symmetry (C₁). researchgate.netuni-muenchen.de | ECD spectra show two negative bands for sodium L-tartrate. uni-muenchen.de |

| Acetonitrile (CH₃CN) | Solvent polarity effects | Not specified | ORD spectra show a change of sign in the nonresonant region. researchgate.net |

Dynamics and Isomerization Pathways of this compound Derivatives

The dynamics of this compound and its derivatives are characterized by rotations around the central C-C bond and the C-COOR bonds, leading to various conformational isomers, or rotamers. The primary conformations around the C-C bond are designated as trans (T) and gauche (G⁺ and G⁻). mdpi.com

For dimethyl (R,R)-tartrate, extensive studies combining X-ray diffraction and ab initio calculations have shown that the extended T conformation is predominant. mdpi.com The lowest energy conformer in these calculations possesses C₂ symmetry and is stabilized by hydrogen bonds between a hydroxyl group and the nearest carbonyl oxygen. researchgate.netmdpi.com A second, asymmetrical conformer, which is only slightly higher in energy (1.2 kcal/mol), is formed by the rotation of one of the ester groups by 180°. mdpi.com This asymmetrical conformer is the one observed in the crystal structure, although in the solid state, the stabilization comes from intermolecular rather than intramolecular hydrogen bonds. mdpi.com The stability of the extended conformation of the carbon chain is also influenced by long-range dipole-dipole interactions between the C=O and (β)C-H bonds. mdpi.com

Derivatization of dimethyl tartrate leads to compounds with distinct conformational preferences and dynamics. For example, TADDOLs, which are prepared from tartrate esters, are versatile chiral auxiliaries used in enantioselective synthesis. researchgate.net In these derivatives, the diarylhydroxymethyl groups are in a trans relationship on a 1,3-dioxolane (B20135) ring. researchgate.net Crystal structures reveal that heteroatoms on these groups are positioned to form chelate complexes with metals, creating a propeller-like chiral environment. researchgate.net

Similarly, tartramide derivatives also exhibit specific conformational behaviors. The number of donor NH groups in benzhydryl-(R,R)-tartramides has a significant effect on their conformational preferences. researchgate.net The main-chain conformation in the crystalline state is stabilized by intramolecular hydrogen bonds and CH/CO dipolar interactions. researchgate.net

The isomerization between different conformers is a key aspect of the function of these molecules, particularly in asymmetric synthesis where a specific chiral conformation is required for catalysis. The pathway often involves overcoming a rotational barrier, such as the interconversion between the Z and E isomers of certain derivative molecules in solution. researchgate.net The synthesis of complex derivatives, such as hydroxylated indolizidines, can involve the alkylation of metal complexes of amino acids with dimethyl tartrate derivatives, showcasing how the tartrate's stereochemistry is transferred and utilized. The reductive dimerization of α-ketoesters provides a direct pathway to 2,3-disubstituted tartaric acid derivatives, creating two consecutive quaternary carbon centers, which are essentially locked in a specific isomeric form. acs.org

Applications of Dimethyl D Tartrate in Asymmetric Synthesis

Dimethyl D-Tartrate as a Chiral Auxiliary in Enantioselective Reactions

A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction. This compound and its derivatives are widely employed as chiral auxiliaries, facilitating the creation of enantiomerically pure substances. chemimpex.comchemimpex.com

The fundamental role of this compound as a chiral auxiliary is to induce a specific three-dimensional arrangement in a new stereocenter being formed in a target molecule. mdpi.com By temporarily attaching the tartrate moiety to an achiral substrate, the steric and electronic properties of the tartrate guide the approach of a reagent to one of the two faces of a prochiral center, leading to the preferential formation of one enantiomer over the other. msu.edu This principle is pivotal in numerous asymmetric transformations. For instance, dimethyl L-tartrate has been utilized in the resolution of racemic ketones through the formation of cyclic ketal diastereomers, which can then be separated and hydrolyzed to yield the enantiomerically pure ketone. mdpi.com

This compound and its derivatives exert significant diastereoselective control in crucial carbon-carbon bond-forming reactions.

Aldol (B89426) Condensations: In aldol condensations, tartrate-derived chiral auxiliaries have proven effective in controlling the stereochemistry of the newly formed stereocenters. For example, a tartrate-derived silylketene acetal (B89532) underwent a highly stereoselective Lewis acid-catalyzed aldol condensation to produce a single diastereomer, which served as a key intermediate in the synthesis of biologically active molecules. nih.gov Similarly, the aldol reaction between a silyl (B83357) enol ether and a tartrate-derived aldehyde proceeded with high stereoselectivity. nih.gov

Michael Additions: In Michael additions, chiral ligands derived from tartrates can create a chiral environment around a metal catalyst, influencing the stereochemical outcome of the reaction. Crown ethers synthesized from diethyl L-tartrate have been used as phase transfer catalysts in asymmetric Michael addition reactions, yielding products with high enantioselectivities. researchgate.net For example, the addition of 2-nitropropane (B154153) to trans-chalcone and the reaction of diethyl acetamidomalonate with β-nitrostyrene resulted in Michael adducts with enantioselectivities of 90% and 95%, respectively. researchgate.net

Induction of Chirality in Target Molecules

Chiral Ligands Derived from this compound

The utility of this compound extends to its use as a precursor for a wide array of chiral ligands. chemimpex.com These ligands are instrumental in asymmetric catalysis, where they coordinate to a metal center and create a chiral catalytic species.

The design of tartrate-based ligands often involves the modification of the hydroxyl or carboxyl groups to introduce desired functionalities. nih.gov For example, N,N,N′,N′-tetra-substituted tartramides and their corresponding aminoalcohols have been synthesized from dimethyl R,R-tartrate. kirj.ee Another prominent class of ligands derived from tartrates is the TADDOLs (α,α,α',α'-tetra-aryl-1,3-dioxolane-4,5-dimethanols), which are known to catalyze a variety of asymmetric reactions. arkat-usa.org The synthesis of these ligands typically starts from dimethyl tartrate, which is first protected as an acetal, followed by reaction with a Grignard reagent. orgsyn.org Furthermore, transesterification of dimethyl tartrate with aminoalcohols can introduce reactive groups for immobilization on supports like polyhedral oligomeric silsesquioxanes (POSS). nih.gov

Examples of Synthesized Tartrate-Based Ligands:

| Ligand Type | Starting Material | Synthetic Approach | Reference |

|---|---|---|---|

| N,N,N′,N′-Tetraaryl-R,R-tartramides | Dimethyl R,R-tartrate | Ammonolysis followed by N-arylation | kirj.ee |

| TADDOLs | Dimethyl tartrate | Acetal protection followed by Grignard addition | arkat-usa.org |

| POSS-immobilized tartrate ligands | Dimethyl tartrate | Transesterification with aminoalcohols and subsequent attachment to POSS | nih.gov |

Tartrate-derived ligands form complexes with various metal catalysts, creating a chiral environment that is essential for enantioselective transformations. researchgate.net The coordination of tartrate esters with titanium(IV) is particularly well-studied and forms the basis of the Sharpless asymmetric epoxidation. wikipedia.orglibguides.com In this reaction, diethyl tartrate and titanium isopropoxide form a chiral catalyst in situ. wikipedia.org The tartrate ligand's coordination to the titanium center dictates the facial selectivity of the epoxidation of allylic alcohols. libguides.com

Tartrate ligands also exhibit diverse coordination modes with other metals. For instance, they can form complexes with lanthanide(III) ions, resulting in metal-organic frameworks (MOFs) with interesting photoluminescent and chiroptical properties. nih.gov The coordination ability of tartrate-derived dicarbohydrazides towards copper ions has also been investigated, with the stability of the complexes being influenced by the electronic and steric effects of the substituents on the ligand. arkat-usa.org

Design and Synthesis of Tartrate-Based Ligands

Enantioselective Catalysis Mediated by this compound Derivatives

Derivatives of this compound are not only precursors to chiral ligands but can also act as organocatalysts or be integral parts of catalytic systems for a range of enantioselective reactions.

Metal(II) d-tartrates have been employed as heterogeneous chiral Lewis acid catalysts for the asymmetric ring-opening of meso-epoxides with various nucleophiles. researchgate.net For example, Zn(II) d-tartrate was found to be an effective catalyst for the reaction of 1,2-epoxycyclohexane with nucleophiles like 1-butanethiol, aniline, and trimethylsilyl (B98337) azide, affording the corresponding products with significant enantiomeric excess. researchgate.net

In the realm of organocatalysis, tartaric acid derivatives have been developed to catalyze enantioselective conjugate additions. mdpi.com For instance, a monoester tartrate was used to catalyze the conjugate addition of alkenylboronic acids to enones. mdpi.com

Furthermore, tartrate-modified allylboronates are valuable reagents in asymmetric synthesis, reacting with aldehydes to produce homoallylic alcohols with high stereoselectivity. acs.org The Sharpless reagent, a combination of a titanium alkoxide, a tartrate ester, and a hydroperoxide, is a classic example of a tartrate-mediated catalytic system used for the highly enantioselective epoxidation of allylic alcohols. libguides.comresearchgate.net

Asymmetric Diels-Alder Cycloadditions

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can be rendered enantioselective through the use of chiral catalysts. tcichemicals.com Derivatives of tartaric acid, including esters like this compound, have been instrumental in the development of such catalysts. mit.edumit.edulibretexts.org These catalysts, typically boronic ester derivatives of tartaric acid, function as Lewis acids that coordinate to the dienophile, thereby creating a chiral environment that directs the approach of the diene. mit.edulibretexts.org

For instance, a catalyst prepared from a mono-acylated tartaric acid and a borane (B79455) source can effectively catalyze the Diels-Alder reaction between cyclopentadiene (B3395910) and methacrolein, leading to the formation of the corresponding cycloadduct with a high degree of enantioselectivity. mit.edulibretexts.org While many studies utilize L-(+)-tartaric acid derivatives, the principles are directly applicable to catalysts derived from D-(-)-tartaric acid, such as this compound, which would lead to the formation of the opposite enantiomer of the product. mit.edu The choice of the tartrate enantiomer dictates the absolute stereochemistry of the newly formed stereocenters in the Diels-Alder adduct. libretexts.org

Table 1: Asymmetric Diels-Alder Reaction Catalyzed by Tartaric Acid Derivatives

| Diene | Dienophile | Chiral Catalyst System | Product Stereochemistry | Reference |

| Cyclopentadiene | Methacrolein | Mono-(2,6-dimethoxybenzoyl)tartaric acid / Borane | High enantioselectivity for exo-adduct | mit.edulibretexts.org |

| Cyclopentadiene | α-Bromoacrolein | L-tartrate derived catalyst | High enantioselectivity | scielo.br |

Enantioselective Epoxidation of Allylic Alcohols

One of the most celebrated applications of tartrate esters in asymmetric synthesis is the Sharpless-Katsuki epoxidation of allylic alcohols. thegoodscentscompany.comuni.lu This reaction utilizes a titanium-tartrate complex as a chiral catalyst to deliver an oxygen atom to the double bond of an allylic alcohol with a very high degree of stereocontrol. thegoodscentscompany.comnih.gov The most commonly used chiral ligands are diethyl tartrate (DET) and diisopropyl tartrate (DIPT), but dimethyl tartrate functions on the same principle. nih.gov

The catalyst is typically formed in situ from titanium tetraisopropoxide and a chiral dialkyl tartrate, such as this compound. thegoodscentscompany.comnih.gov This complex then coordinates with the allylic alcohol and an oxidizing agent, typically tert-butyl hydroperoxide, to effect the epoxidation. thegoodscentscompany.com The stereochemistry of the resulting epoxide is highly predictable and depends on the enantiomer of the tartrate used. With D-(-)-dimethyl tartrate, the oxygen atom is delivered to a specific face of the alkene when the allylic alcohol is oriented in a defined manner, leading to the formation of one enantiomer of the epoxy alcohol in high excess. thegoodscentscompany.com This method's reliability and broad substrate scope have made it a cornerstone of modern organic synthesis. thegoodscentscompany.comnih.gov

Asymmetric α-Halogenation of Acetals

The use of tartrate derivatives extends to the asymmetric α-halogenation of acetals, providing a method for the synthesis of chiral α-halo ethers. While specific examples detailing the use of this compound are not as prevalent as in other areas, the underlying principles have been established with related tartrate derivatives. The L-tartrate derivative, dimethyl L-tartrate, is known to be used as a chiral auxiliary for the asymmetric α-halogenation of acetals. nih.gov This suggests that this compound would similarly be effective in producing the opposite enantiomer of the α-halogenated product.

Simmons-Smith Reactions for Cyclopropanation

The Simmons-Smith reaction provides a valuable route to cyclopropanes. By employing a chiral auxiliary, this reaction can be made enantioselective. It has been demonstrated that diethyl tartrate (DET) can serve as a chiral auxiliary in the Simmons-Smith cyclopropanation of allylic alcohols. unipd.it The reaction of an allylic alcohol with diethylzinc (B1219324) and diiodomethane (B129776) in the presence of (R,R)-diethyl tartrate affords the corresponding cyclopropylmethyl alcohol in optically active form. unipd.it The tartrate derivative is believed to form a chiral complex with the zinc reagent, which then directs the stereochemical course of the cyclopropanation. Given the structural similarity, this compound is expected to function in an analogous manner, providing access to the enantiomeric series of cyclopropylmethyl alcohols.

In a related application, a C2 symmetric diene prepared from diethyl L-tartrate was used in a diastereoselective Simmons-Smith cyclopropanation as part of the synthesis of natural products. google.com This highlights the utility of tartrate-derived chiral scaffolds in controlling the stereochemistry of cyclopropanation reactions.

Asymmetric Ring Opening of Epoxides

While specific studies focusing on this compound for the asymmetric ring opening of epoxides are not extensively documented, the broader class of tartaric acid derivatives has been explored for this purpose. The principle involves the use of a chiral catalyst, often derived from a tartrate, to facilitate the nucleophilic attack on a meso-epoxide, leading to a desymmetrized, enantiomerically enriched product. The chiral catalyst differentiates between the two enantiotopic carbons of the epoxide, resulting in a regioselective and enantioselective ring opening.

1,3-Dipolar Cycloadditions

The application of this compound as a catalyst or chiral auxiliary in 1,3-dipolar cycloadditions is an area of ongoing research. The general strategy involves the use of a chiral Lewis acid to activate the dipolarophile and control the facial selectivity of the cycloaddition. Tartrate-derived ligands, in complex with metal ions, have the potential to create the necessary chiral environment for such transformations. While detailed reports specifically citing this compound are scarce, the principles established in other asymmetric cycloadditions, such as the Diels-Alder reaction, provide a strong foundation for its potential utility in this class of reactions as well.

Resolution of Racemic Mixtures using this compound

Beyond its role in asymmetric synthesis, this compound and its parent compound, D-tartaric acid, are widely used as chiral resolving agents. google.comnih.gov The resolution of a racemic mixture, which contains equal amounts of two enantiomers, is a crucial process for obtaining enantiomerically pure compounds. google.com This technique relies on the reaction of the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. google.com

For example, a racemic amine can be resolved by reacting it with an enantiomerically pure tartaric acid derivative. google.comacs.orgepo.org The acidic tartrate derivative will form diastereomeric salts with the basic amine. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. After separation of the crystallized salt, the pure enantiomer of the amine can be regenerated by treatment with a base. While tartaric acid itself is commonly used, its ester, this compound, can also be employed in similar strategies, particularly in the derivatization of racemic alcohols to form diastereomeric esters that can be separated chromatographically.

Dimethyl D Tartrate As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The inherent chirality of dimethyl D-tartrate makes it an ideal starting material for the enantioselective synthesis of various natural products and pharmaceutical agents. Its two stereogenic centers and functional handles (two hydroxyl and two ester groups) allow for a multitude of chemical transformations, enabling the construction of intricate molecular architectures with high stereocontrol.

This compound and its derivatives have been instrumental in the total synthesis of several complex natural products.

(+)-Conduritol-E: While some syntheses of conduritol derivatives have utilized diethyl L-tartrate, the principles of using tartrate esters as chiral precursors are well-established. nih.govsigmaaldrich.com For instance, a concise synthetic route to an enantiopure derivative of (+)-Conduritol-E was developed from diethyl L-tartrate, demonstrating the utility of this class of chiral building blocks. nih.govsigmaaldrich.com These syntheses often involve the transformation of the tartrate backbone into a cyclic structure, with the original stereocenters directing the formation of new ones. nih.gov

(-)-Kumausallene: The total synthesis of (-)-kumausallene, a marine natural product, has been achieved utilizing chiral building blocks derived from tartaric acid. These syntheses highlight the importance of controlling stereochemistry, a key feature provided by tartrate-derived synthons.

Zaragozic Acid C: Zaragozic acids are a family of fungal metabolites known for their potent inhibition of squalene (B77637) synthase. wikipedia.orgcenmed.com The complex core structure of zaragozic acid C, featuring a dense array of stereocenters, has been a formidable synthetic challenge. wikipedia.org Synthetic strategies have employed tartaric acid derivatives to install the requisite stereochemistry, underscoring the importance of this chiral pool starting material. fishersci.fi

(+)-Boronolide: The synthesis of the δ-lactone-containing natural product (+)-boronolide, which has shown antimalarial activity, has been accomplished starting from diethyl D-tartrate. nih.gov The synthesis involves converting the tartrate ester into a threitol derivative, which then undergoes a series of transformations including a Weinreb amide formation and a selective reduction to build the core structure of the molecule. nih.gov Another stereoselective synthesis of (+)-boronolide was achieved from D-(-)-tartaric acid, where a key step involved the reduction of a keto Weinreb amide. doi.org

The application of this compound extends to the synthesis of agrochemicals and bioactive polyacetylenes. chemimpex.comindiamart.comtoray.jp Its role as a chiral intermediate allows for the production of enantiomerically pure compounds, which is crucial for the efficacy and selectivity of many agrochemical products. chemimpex.comindiamart.comtoray.jplakshfinechem.com

In the realm of bioactive polyacetylenes, tartaric acid has been used to establish the absolute stereochemistry of cytotoxic compounds. For example, the synthesis of PQ-8, a C14 polyacetylene, utilized (+)-diethyl-L-tartrate to construct the epoxide functionality and elucidate the absolute configuration of the natural product. nih.gov The 1,2-diol of the tartrate is a key feature that enables the stereocontrolled formation of the epoxide ring. nih.gov

The structural motifs accessible from this compound are relevant to the development of antiviral and antibacterial agents. While specific examples directly citing this compound in the synthesis of marketed anti-HIV drugs are not prevalent in the immediate search results, the core chiral diol and its derivatives are fundamental building blocks in medicinal chemistry.

With regard to β-lactamase inhibitors, these compounds are crucial for overcoming bacterial resistance to β-lactam antibiotics. google.com While many inhibitors are themselves based on a β-lactam structure, the development of novel, non-β-lactam inhibitors is an active area of research. google.commedchemexpress.com The chiral scaffolds derived from this compound can serve as starting points for the design and synthesis of such new inhibitor classes. For example, the synthesis of a β-lactamase inhibitor was reported using tartrate as a key building block. nih.gov

Agrochemicals and Bioactive Polyacetylenes

Construction of Chiral Scaffolds and Advanced Intermediates

Beyond the direct synthesis of bioactive molecules, this compound is extensively used to create more complex chiral scaffolds and advanced intermediates. These intermediates can then be elaborated into a wide range of target molecules.

A common and powerful application of this compound is its conversion into chiral diols and threitol derivatives. The reduction of the ester functionalities of this compound affords (2S,3S)-butane-1,2,3,4-tetrol, also known as L-threitol. fishersci.ca This C4 chiral polyol is a valuable intermediate in its own right.

Furthermore, the hydroxyl groups of this compound can be protected, for example, as an acetonide (isopropylidene ketal), to allow for selective manipulation of the ester groups. This protected form, (+)-dimethyl 2,3-O-isopropylidene-D-tartrate, is a widely used building block. biosynth.com Subsequent reduction of the esters yields (4S,5S)-(+)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol, a protected form of L-threitol. tcichemicals.com These threitol derivatives, with their defined stereochemistry, are key starting materials for the synthesis of various complex molecules, including natural products and ligands for asymmetric catalysis. nih.gov

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to the surface of eukaryotic cells. The synthesis of these intricate structures requires precise control of stereochemistry. Chiral building blocks derived from tartaric acid have found utility in the synthesis of fragments of GPI anchors. The defined stereochemistry of these building blocks is essential for constructing the complex polyol and glycosidic linkages present in GPI anchors.

Preparation of C-Terminal Peptide α-Oxo-Aldehydes

A significant application of this compound derivatives is in the solid-phase synthesis of C-terminal peptide α-oxo aldehydes, which are valuable intermediates in chemical ligation for assembling larger proteins or peptide conjugates. sigmaaldrich.comresearchgate.netresearchgate.net A novel linker, derived from the anchoring of (+)-dimethyl 2,3-O-isopropylidene-D-tartrate to solid supports like PEGA (polyethylene glycol-polyacrylamide) or PEG-PS (polyethylene glycol-polystyrene), has been developed for this purpose. sigmaaldrich.comresearchgate.netresearchgate.net

The synthesis proceeds using the standard 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/t-Bu) chemistry for peptide elongation on the solid support. sigmaaldrich.comresearchgate.netresearchgate.net The isopropylidene group protecting the diol of the tartrate linker is stable during this phase. researchgate.net Following peptide assembly, a standard acidolytic treatment, such as with concentrated trifluoroacetic acid, is used to remove the side-chain protecting groups and the isopropylidene moiety, deprotecting both the peptide and the 1,2-diol of the linker. researchgate.net

The final step involves a periodic oxidation of the fully deprotected peptidyl-resin. sigmaaldrich.comresearchgate.net This mild oxidation simultaneously cleaves the product from the solid support and generates the desired α-oxo aldehyde functionality at the C-terminus of the peptide. sigmaaldrich.comresearchgate.netresearchgate.net This methodology offers the flexibility to modulate the distance between the peptide chain and the α-oxo aldehyde group. sigmaaldrich.comresearchgate.net The resulting C-terminal peptide α-oxo aldehydes have proven to be effective partners in subsequent chemical ligation reactions, including the formation of hydrazones, thiazolidines, and oximes. sigmaaldrich.comresearchgate.netresearchgate.net

| Linker Starting Material | Support Type | Peptide Synthesis Chemistry | Key Outcome |

| (+)-Dimethyl 2,3-O-isopropylidene-D-tartrate | PEGA or PEG-PS | Fmoc/t-Bu | Solid-phase synthesis of C-terminal peptide α-oxo aldehydes. sigmaaldrich.comresearchgate.netresearchgate.net |

Synthesis of Optically Active Organophosphorus Compounds

This compound is a valuable chiral precursor for the synthesis of optically active organophosphorus compounds, which have applications ranging from medicinal chemistry to asymmetric catalysis. researchgate.netcapes.gov.br Its diol functionality is particularly useful for creating chiral phosphorus-containing heterocyclic ligands.

One direct application involves the condensation of (2R,3R)-dimethyl tartrate with a phosphine (B1218219) like dichloro(2-diphenylphosphinophenyl)phosphine in the presence of triethylamine. capes.gov.br This reaction yields a chiral phosphine-phosphonite ligand, specifically (2R,3R)-[2-(2′-(diphenylphosphino)phenyl)-4,5-bis(carbomethoxy)-1,3,2-dioxaphospholane]. capes.gov.br Such ligands are developed for use in asymmetric catalysis, like enantioselective hydroformylation. capes.gov.br

Furthermore, this compound has been employed in the synthesis of optically active bis-arylphosphonodithioic acids. researchgate.net Additionally, derivatives of tartaric acid esters are fundamental to the synthesis of TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). researchgate.net These TADDOLs, prepared by reacting tartrate ester acetals or ketals with Grignard reagents, serve as highly versatile chiral auxiliaries. researchgate.net H-P reagents bearing a TADDOL moiety, derived ultimately from tartaric acid, are used in the highly stereoselective formation of C- and P-stereogenic organophosphorus compounds. researchgate.net

| This compound Application | Resulting Organophosphorus Compound | Significance |

| Condensation with dichloro(2-diphenylphosphinophenyl)phosphine | Chiral phosphine-phosphonite ligand | Used in asymmetric catalysis. capes.gov.br |